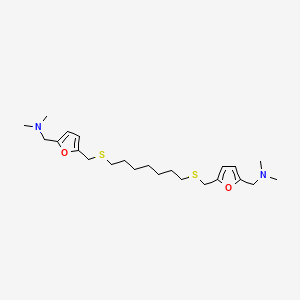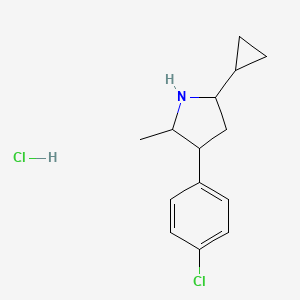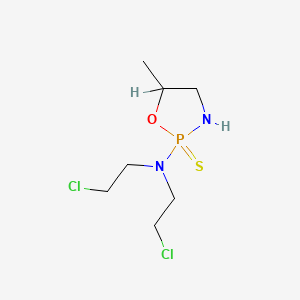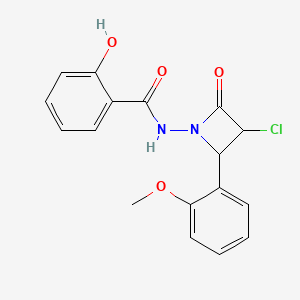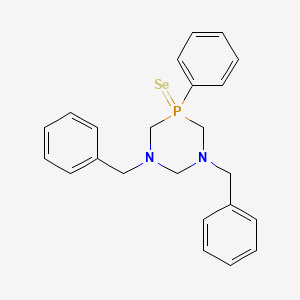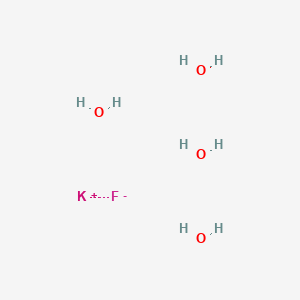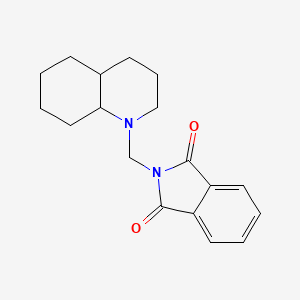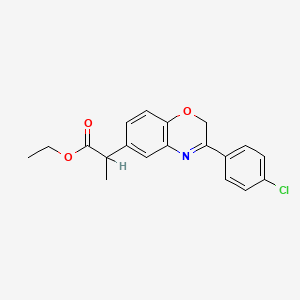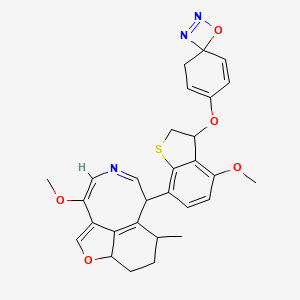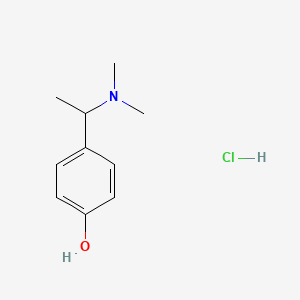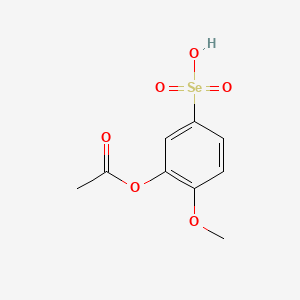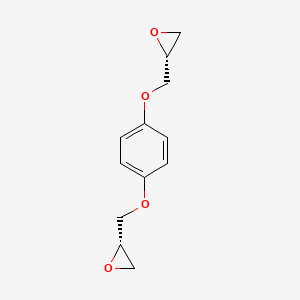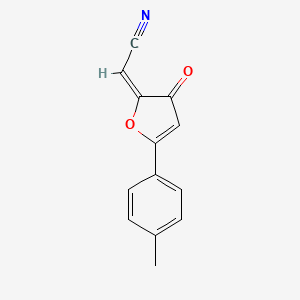
(5-(4-Methylphenyl)-3-oxo-2(3H)-furanylidene)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACETONITRILE,(5-(4-METHYLPHENYL)-3-OXO-2(3H)-FURANYLIDENE)- is a complex organic compound that features a furan ring substituted with a 4-methylphenyl group and an acetonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ACETONITRILE,(5-(4-METHYLPHENYL)-3-OXO-2(3H)-FURANYLIDENE)- typically involves the reaction of 4-methylbenzaldehyde with acetonitrile in the presence of a base. The reaction proceeds through a series of steps including condensation, cyclization, and dehydration to form the final product. Common bases used in this reaction include sodium hydroxide and potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as copper or palladium can enhance the reaction efficiency and selectivity. Additionally, advanced purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
ACETONITRILE,(5-(4-METHYLPHENYL)-3-OXO-2(3H)-FURANYLIDENE)- undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophiles like bromine or chlorine can be used in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include substituted furans, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
ACETONITRILE,(5-(4-METHYLPHENYL)-3-OXO-2(3H)-FURANYLIDENE)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which ACETONITRILE,(5-(4-METHYLPHENYL)-3-OXO-2(3H)-FURANYLIDENE)- exerts its effects involves interactions with various molecular targets. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s reactivity and binding affinity. The furan ring’s electron-rich nature allows it to engage in π-π stacking interactions with aromatic systems, which can be crucial in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ACETONITRILE,(5-(4-METHYLPHENYL)-3-OXO-2(3H)-THIENYLIDENE)
- ACETONITRILE,(5-(4-METHYLPHENYL)-3-OXO-2(3H)-PYRIDYLIDENE)
Uniqueness
ACETONITRILE,(5-(4-METHYLPHENYL)-3-OXO-2(3H)-FURANYLIDENE)- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
97180-86-4 |
|---|---|
Formule moléculaire |
C13H9NO2 |
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
(2E)-2-[5-(4-methylphenyl)-3-oxofuran-2-ylidene]acetonitrile |
InChI |
InChI=1S/C13H9NO2/c1-9-2-4-10(5-3-9)13-8-11(15)12(16-13)6-7-14/h2-6,8H,1H3/b12-6+ |
Clé InChI |
VJZSSZZTSZLIMZ-WUXMJOGZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=CC(=O)/C(=C\C#N)/O2 |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=O)C(=CC#N)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


